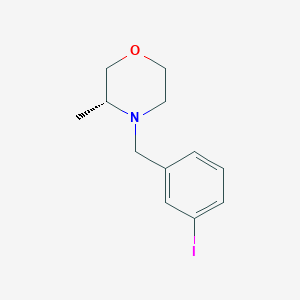

(R)-4-(3-Iodo-benzyl)-3-methyl-morpholine

Description

(R)-4-(3-Iodo-benzyl)-3-methyl-morpholine is a chiral morpholine derivative featuring a 3-iodo-substituted benzyl group at the 4-position and a methyl group at the 3-position of the morpholine ring. Morpholine derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis or as modulators of biological targets. The iodine atom in the benzyl group introduces significant steric bulk and polarizability, which may influence the compound’s physicochemical properties (e.g., lipophilicity, solubility) and binding interactions in biological systems.

Properties

IUPAC Name |

(3R)-4-[(3-iodophenyl)methyl]-3-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZESMHSEMYGBIU-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1CC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Reduction of 3-Methylmorpholinone

Procedure :

Resolution via Diastereomeric Salt Formation

Procedure :

-

Racemic 3-methylmorpholine is treated with (1S)-camphorsulfonic acid in ethanol. The (R)-enantiomer preferentially crystallizes.

Introduction of the 3-Iodo-benzyl Group

Direct Alkylation of (R)-3-Methylmorpholine

Method A :

-

Reagents : 3-Iodo-benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 6 h.

-

Mechanism : SN2 alkylation at the morpholine nitrogen.

-

Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1).

Method B (Microwave-Assisted) :

Post-Synthetic Iodination

For cases where 3-iodo-benzyl halides are inaccessible, iodination is performed post-alkylation:

Step 1: Benzylation

Step 2: Directed Ortho-Iodination

-

Reagents : N-Iodosuccinimide (NIS, 1.5 equiv), BF₃·Et₂O (1.0 equiv), CH₂Cl₂, 0°C→RT, 2 h.

-

Regioselectivity : Iodination occurs at the benzyl para position unless directed by substituents.

Alternative Routes from Advanced Intermediates

Reductive Amination

Procedure :

Suzuki-Miyaura Coupling

Procedure :

Scalability and Industrial Adaptations

-

Kilogram-Scale Alkylation : A patent (WO2007/119463) reports a 74% yield using 1,2-dichloroethane and methanol for deprotection.

-

Cost-Efficiency : Iodination via CuI/N-iodomorpholine in DMF reduces metal loading.

Challenges and Optimization

-

Iodine Stability : Light-sensitive intermediates require amber glassware and inert atmospheres.

-

Byproducts : Over-alkylation is mitigated by limiting benzyl halide to 1.2 equiv.

Analytical Data Summary

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Iodo-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized derivatives.

Substitution: The iodine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium azide in DMF, thiourea in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-4-(3-Iodo-benzyl)-3-methyl-morpholine serves as a versatile intermediate for the preparation of more complex molecules

Biology

In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties, which can be explored for drug development.

Medicine

In medicinal chemistry, ®-4-(3-Iodo-benzyl)-3-methyl-morpholine and its derivatives are investigated for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological targets, contributing to the development of new treatments for diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which ®-4-(3-Iodo-benzyl)-3-methyl-morpholine exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom in the benzyl group can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following morpholine derivatives are structurally related to (R)-4-(3-Iodo-benzyl)-3-methyl-morpholine:

Physicochemical Properties

- Lipophilicity : The iodine atom in this compound increases lipophilicity compared to the chlorine analog and the hydroxymethyl derivative . This may enhance membrane permeability but reduce aqueous solubility.

- Solubility : The hydrochloride salt of 2-(3-chlorophenyl)-3-methyl-morpholine likely exhibits higher solubility in polar solvents than the iodine analog .

Data Tables

Table 1: Structural Comparison of Morpholine Derivatives

| Property | This compound | 2-(3-Chlorophenyl)-3-methyl-morpholine | (R)-4-Benzyl-3-hydroxymethylmorpholine |

|---|---|---|---|

| Substituent (Position 4) | 3-Iodo-benzyl | 3-Chlorophenyl | Benzyl |

| Substituent (Position 3) | Methyl | Methyl | Hydroxymethyl |

| Molecular Weight (approx.) | ~347 g/mol | ~270 g/mol | ~235 g/mol |

| Halogen Presence | Iodine | Chlorine | None |

| Key Functional Feature | Halogen bonding potential | Salt formation | Hydrophilic -CH2OH group |

Research Findings and Trends

Halogen Effects : Chlorine and iodine substituents differentially impact bioactivity; iodine’s polarizability may enhance target engagement but reduce solubility .

Synthetic Complexity : Iodination steps are less common in morpholine synthesis compared to chlorination, suggesting higher synthetic challenges for the target compound .

Hydrophilicity vs. Lipophilicity : Hydroxymethyl groups improve solubility but may limit blood-brain barrier penetration, whereas methyl and halogenated analogs favor lipophilicity .

Biological Activity

(R)-4-(3-Iodo-benzyl)-3-methyl-morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an iodine atom on the benzyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

This compound can undergo various chemical transformations, including oxidation and substitution reactions. These reactions can lead to the formation of different derivatives that may exhibit distinct biological activities. The compound's unique (R)-configuration contributes to its stereochemical properties, affecting its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is hypothesized that the compound acts as an enzyme inhibitor , potentially binding to active or allosteric sites, thereby modulating various biochemical pathways. This interaction can lead to significant changes in cellular processes, including metabolic regulation and signal transduction.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship. Variations in the substituents on the morpholine ring and the benzyl group can significantly affect the compound's potency and selectivity. For instance, substituents that enhance lipophilicity or introduce electron-withdrawing groups may improve binding affinity to target proteins.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor; potential anti-inflammatory effects |

| 4-(3-Iodo-benzyl)morpholine | Structure | Moderate enzyme inhibition |

| 3-Methyl-4-(3-iodobenzyl)morpholine | Structure | Reduced activity compared to this compound |

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 2.5 μg/mL, indicating significant antibacterial activity.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in human mononuclear cells. These findings highlight its potential as a therapeutic agent for inflammatory diseases.

Research Findings

Recent investigations into the biological activity of this compound have revealed promising results:

- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.

- Cytotoxicity : In cancer cell line studies, it exhibited selective cytotoxicity against certain tumor types, suggesting potential as an anticancer agent.

- Molecular Docking Studies : Computational analyses indicate strong binding interactions with target proteins, supporting experimental findings regarding its biological activity.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing (R)-4-(3-Iodo-benzyl)-3-methyl-morpholine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For morpholine derivatives, a general procedure involves reacting a secondary amine (e.g., morpholine) with a halogenated precursor under reflux conditions. For example, in analogous syntheses, morpholine derivatives are prepared by refluxing with halogenated aryl compounds in methanol for 8–12 hours, followed by cooling, filtration, and crystallization . Specific optimization may include adjusting reaction temperature (e.g., 45–60°C) and using catalysts like Brønsted acidic ionic liquids to enhance yields .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm for iodobenzyl groups), morpholine ring protons (δ 3.5–4.0 ppm), and methyl groups (δ 1.2–1.5 ppm). Stereochemical confirmation requires chiral chromatography or NOE experiments .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 227 for 4-(iodomethyl)-morpholine derivatives) and fragmentation patterns validate the molecular formula. High-resolution MS (HRMS) ensures accuracy within ±0.001 Da .

Q. What methods are used to assess the purity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are standard. For example, >97% purity is achievable using gradient elution (acetonitrile/water) .

- TLC : Silica gel plates with hexane/EtOH (1:1) can monitor reaction progress (Rf ≈ 0.62 for related morpholine compounds) .

Advanced Research Questions

Q. How to validate a spectrophotometric method for quantifying this compound in complex matrices?

- Methodological Answer : Validation parameters include:

- Linearity : Calibration curves (e.g., 5–50 µg/mL) with R<sup>2</sup> ≥ 0.995.

- Accuracy/Precision : Recovery rates (98–102%) and %RSD < 2% via intra-day/inter-day tests.

- LOD/LOQ : Determined via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

Solvent selection (e.g., ethanol or methanol) and wavelength optimization (e.g., λmax ≈ 270 nm) are critical .

Q. How to optimize reaction conditions to resolve low yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Brønsted acidic ionic liquids (e.g., [HMIm]BF4) can enhance reaction rates and yields by stabilizing intermediates .

- Temperature/Time : Prolonged reflux (12–24 hours) at 60–80°C may improve conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted iodobenzyl precursors .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., InChI=1S/C5H10INO ).

- Isotopic Patterns : Iodine (m/z 127) produces distinct isotopic clusters in MS, aiding identification .

- X-ray Crystallography : Resolves stereochemical ambiguities by providing definitive bond angles and spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.